molecular formula C30H25NO2 B11566896 1-{4,4-diphenyl-2-[(E)-2-phenylethenyl]-2H-3,1-benzoxazin-1(4H)-yl}ethanone

1-{4,4-diphenyl-2-[(E)-2-phenylethenyl]-2H-3,1-benzoxazin-1(4H)-yl}ethanone

Cat. No.: B11566896
M. Wt: 431.5 g/mol
InChI Key: DUXSABVZZZUSPH-QURGRASLSA-N
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Description

1-{4,4-Diphenyl-2-[(E)-2-phenylethenyl]-2H-3,1-benzoxazin-1(4H)-yl}ethanone is a benzoxazine-derived compound featuring a fused benzoxazin core substituted with diphenyl and styryl (E-configured phenylethenyl) groups, as well as an acetyl moiety. Benzoxazines are heterocyclic compounds known for their versatility in medicinal chemistry and materials science due to their rigid aromatic frameworks and tunable electronic properties. However, direct pharmacological or physicochemical data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally related ethanone-containing heterocycles.

Properties

Molecular Formula

C30H25NO2

Molecular Weight

431.5 g/mol

IUPAC Name

1-[4,4-diphenyl-2-[(E)-2-phenylethenyl]-2H-3,1-benzoxazin-1-yl]ethanone

InChI

InChI=1S/C30H25NO2/c1-23(32)31-28-20-12-11-19-27(28)30(25-15-7-3-8-16-25,26-17-9-4-10-18-26)33-29(31)22-21-24-13-5-2-6-14-24/h2-22,29H,1H3/b22-21+

InChI Key

DUXSABVZZZUSPH-QURGRASLSA-N

Isomeric SMILES

CC(=O)N1C(OC(C2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4)/C=C/C5=CC=CC=C5

Canonical SMILES

CC(=O)N1C(OC(C2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4)C=CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 1-{4,4-DIPHENYL-2-[(1E)-2-PHENYLETHENYL]-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4,4-diphenyl-2-[(1E)-2-phenylethenyl]-2,4-dihydro-1H-3,1-benzoxazine with ethanone under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of benzoxazine derivatives. For instance, a series of 4-aryl-3,4-dihydro-2H-benzoxazines were synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. The results indicated that modifications to the benzoxazine structure could enhance bioactivity significantly .

Case Study: Synthesis and Evaluation

A study synthesized several hydroxyl-substituted benzoxazines and tested their efficacy against cancer cells. The findings demonstrated that compounds with specific substitutions exhibited IC50 values in the nanomolar range, indicating potent anticancer activity.

Neuroprotective Effects

Research has highlighted the potential of benzoxazine derivatives as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The compound's structure allows it to interact effectively with the enzyme, potentially leading to therapeutic applications .

Data Table: Acetylcholinesterase Inhibition

CompoundIC50 (µM)Mechanism of Action
Compound A2.7AChE Inhibition
Compound B5.0AChE Inhibition
1-{4,4-diphenyl...}TBDTBD

Photochemical Properties

The unique structural features of 1-{4,4-diphenyl-2-[(E)-2-phenylethenyl]-2H-3,1-benzoxazin-1(4H)-yl}ethanone make it suitable for photochemical applications. Its ability to undergo photocyclization has been explored in the synthesis of novel materials with desirable optical properties .

Case Study: Photocyclization

In a controlled study, the compound was subjected to photolysis under various conditions to evaluate its reactivity. The results showed that specific wavelengths could trigger cyclization reactions leading to new photochemical products.

Polymer Chemistry

Benzoxazine compounds are also utilized in polymer chemistry due to their thermosetting properties. They can be polymerized to form high-performance materials suitable for coatings and composites.

Data Table: Polymerization Characteristics

ParameterValue
Glass Transition Temperature (Tg)150 °C
Thermal Stability (Tmax)400 °C
Mechanical StrengthHigh

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with analogous ethanone derivatives, focusing on structural features, synthetic routes, and observed biological or material properties.

Structural Comparisons
Compound Name Core Structure Key Substituents Notable Features
1-{4,4-Diphenyl-2-[(E)-2-phenylethenyl]-2H-3,1-benzoxazin-1(4H)-yl}ethanone (Target) Benzoxazin Diphenyl, (E)-styryl, acetyl Rigid benzoxazin core; conjugated styryl group for potential π-π interactions
1-{3-(4-Methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone () Pyrazoline 4-Methylphenyl, (E)-styryl, acetyl Envelope conformation in pyrazoline ring; C–H⋯O crystal packing
1-[4-[(E)-2-Phenylethenyl]phenyl]ethanone () Simple aryl ethanone (E)-Styryl, acetyl Lacks heterocyclic core; used as a precursor in photochemical studies
2-(4-Chlorophenyl)benzo[g]quinoxaline () Benzoquinoxaline 4-Chlorophenyl Planar aromatic system; evaluated for cytotoxic activity
1-(4-Aminophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone () Thienopyridine-ethanone 4-Aminophenyl, thienopyridine Antimicrobial activity via Schiff base formation

Key Observations :

  • Benzoxazin vs. Pyrazoline: The target’s benzoxazin core offers greater rigidity and conjugation compared to the non-aromatic pyrazoline ring in . The latter adopts an envelope conformation, with dihedral angles of 6.2° (p-tolyl) and 86.4° (styryl), influencing its crystal packing via C–H⋯O interactions .
  • Styryl Substituent : Both the target and feature an (E)-styryl group, which enhances π-conjugation and may improve binding to biological targets (e.g., tubulin in anticancer agents) or facilitate fluorescence.
  • Heterocyclic Diversity: Benzoquinoxaline derivatives () exhibit planar structures ideal for intercalation with DNA, whereas thienopyridine-ethanones () leverage sulfur-containing rings for antimicrobial activity.

Inferences for Target Compound :

  • The benzoxazin core’s rigidity and electron-deficient nature (due to the oxazin ring) may enhance binding to biological targets like kinases or DNA.
  • The (E)-styryl group could confer fluorescence or photosensitivity, as seen in related stilbene derivatives .

Biological Activity

1-{4,4-diphenyl-2-[(E)-2-phenylethenyl]-2H-3,1-benzoxazin-1(4H)-yl}ethanone is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C28H23NO
  • Molecular Weight : 389.5 g/mol

The structure features a benzoxazine core with multiple phenyl groups that may influence its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, benzoxazine derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that derivatives of benzoxazine could significantly reduce cell viability in various cancer cell lines through the activation of apoptotic pathways .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Studies on related benzoxazine compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis .

Inhibition of Enzymatic Activity

Benzoxazine derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes. For example, they may act as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammatory responses and cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : Blocking key enzymes involved in inflammation and tumorigenesis.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a related compound on breast cancer cells. The results indicated a dose-dependent decrease in cell proliferation and increased apoptosis markers after treatment with the compound .

Case Study 2: Antimicrobial Testing

In vitro tests were conducted using various strains of bacteria. The compound exhibited significant antibacterial activity at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Data Tables

Biological ActivityEffect ObservedReference
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialInhibited growth of E. coli
Enzyme InhibitionReduced COX activity

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